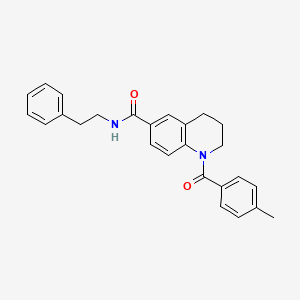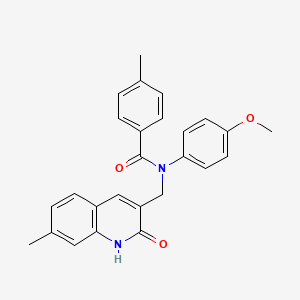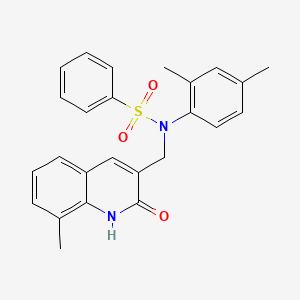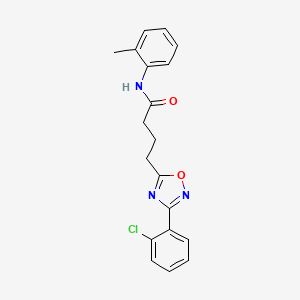
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is not yet fully understood. However, studies have suggested that this compound may exert its effects by modulating the activity of GABAergic neurotransmission in the brain. It has also been suggested that this compound may modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory. This compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has several advantages for lab experiments, including its high potency and selectivity. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective this compound analogs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of this compound involves a series of chemical reactions, and it has been extensively studied for its potential applications in the treatment of various diseases. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, and it has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action of this compound and its effects on neurotransmitter systems in the brain.
合成法
The synthesis of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide involves a series of chemical reactions that include the condensation of 2-chlorobenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting product with phosphorus oxychloride. The final product is obtained by the reaction of the resulting compound with o-toluidine and butyric anhydride.
科学的研究の応用
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has also been shown to possess anticonvulsant and anxiolytic properties. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-7-2-5-10-16(13)21-17(24)11-6-12-18-22-19(23-25-18)14-8-3-4-9-15(14)20/h2-5,7-10H,6,11-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXREKXGZGKXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




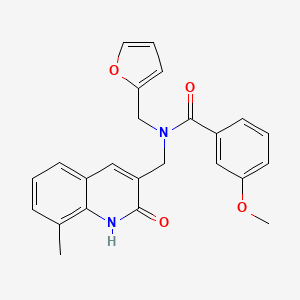
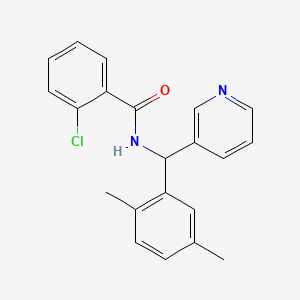
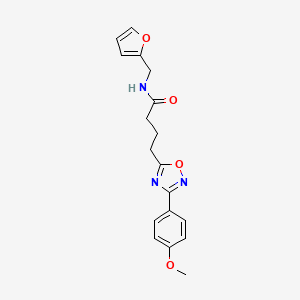
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)


